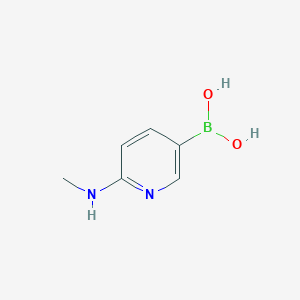

(6-(Methylamino)pyridin-3-yl)boronic acid

描述

Significance of Pyridinylboronic Acids as Versatile Synthetic Intermediates

Pyridinylboronic acids are a class of organoboron compounds that have become increasingly important in organic synthesis. Their versatility stems from the presence of the boronic acid functional group (-B(OH)₂), which enables them to participate in a wide array of chemical transformations. The most notable of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. researchgate.netresearchgate.net This reaction allows for the coupling of pyridinylboronic acids with various organic halides or triflates, providing a direct route to biaryl and heteroaryl structures that are prevalent in many biologically active compounds and functional materials. nih.govnih.govresearchgate.net

The pyridine (B92270) nucleus itself is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The ability to functionalize this ring system at specific positions using boronic acid chemistry offers a significant advantage in the design and synthesis of new chemical entities.

The Strategic Importance of Amino-Substituted Pyridinylboronic Acid Derivatives

The introduction of an amino group onto the pyridinylboronic acid scaffold, as seen in (6-(methylamino)pyridin-3-yl)boronic acid, adds another layer of strategic importance. The amino functionality can act as a directing group in subsequent reactions, influence the electronic properties of the pyridine ring, and serve as a handle for further derivatization. nih.govnih.gov

In the context of medicinal chemistry, amino-substituted heterocycles are frequently found in drug candidates due to their ability to form hydrogen bonds and participate in other crucial interactions with biological targets. nih.govmdpi.com The presence of the methylamino group in the title compound can therefore be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, related 6-substituted pyridine-3-boronic acid derivatives have been investigated as potential inhibitors of bacterial efflux pumps, a mechanism of antibiotic resistance. nih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound and its close analogs primarily focuses on their application as key building blocks in the synthesis of complex heterocyclic systems for medicinal chemistry. While specific research exclusively on this compound is emerging, the broader class of amino-substituted pyridinylboronic acids is being actively explored for the development of inhibitors for various enzymes and as scaffolds for new therapeutic agents. nih.govmdpi.com

The compound is often utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 6-(methylamino)pyridin-3-yl moiety into a larger molecular framework. This strategy has been employed in the synthesis of potential kinase inhibitors and other biologically active molecules. The hydrochloride salt of this boronic acid is also commercially available, indicating its utility in synthetic campaigns where stability and handling properties are a consideration. sigmaaldrich.com

Future research is likely to expand on the known applications of this compound, exploring its utility in other types of cross-coupling reactions and in the development of novel materials with specific electronic or photophysical properties.

属性

IUPAC Name |

[6-(methylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQZBVUTQXHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592860 | |

| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774170-15-9 | |

| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 6 Methylamino Pyridin 3 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The behavior of (6-(Methylamino)pyridin-3-yl)boronic acid in these transformations is of considerable interest for the construction of complex molecular architectures.

Scope and Limitations in Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. researchgate.net The reaction is prized for its mild conditions and tolerance of a wide array of functional groups. ed.ac.uk For this compound, the electron-donating nature of the methylamino substituent is expected to enhance the nucleophilicity of the boronic acid, potentially facilitating the transmetalation step in the catalytic cycle.

The general scope of Suzuki-Miyaura reactions involving pyridyl boronic acids is broad, though challenges can arise. The Lewis basic nitrogen atom of the pyridine (B92270) ring can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity. researchgate.net However, the use of appropriate ligands, such as bulky, electron-rich phosphines, can mitigate this issue. researchgate.net In the case of this compound, its application would be particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other biologically active molecules. google.comgoogle.com

While specific studies exhaustively detailing the scope for this exact boronic acid are not prevalent in publicly accessible literature, the reactivity can be inferred from protocols developed for similar substituted pyridyl boronic acids. For instance, the coupling of various boronic acids with 6-halopurines has been extensively studied, demonstrating the feasibility of coupling in the synthesis of complex heterocyclic systems. ed.ac.ukresearchgate.net It is anticipated that this compound would couple effectively with a range of aryl and heteroaryl halides and triflates.

Table 1: Representative Suzuki-Miyaura Coupling Partners and Conditions (Note: This table is illustrative of typical Suzuki-Miyaura conditions and not based on specific experimental data for this compound, which is not widely available.)

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-(Methylamino)-3-arylpyridine |

| Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 6-(Methylamino)-3-heteroarylpyridine |

| Aryl Triflate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 6-(Methylamino)-3-arylpyridine |

| Vinyl Bromide | PdCl₂(dppf) | Na₂CO₃ | DME/Water | 6-(Methylamino)-3-vinylpyridine |

Limitations may arise with highly sterically hindered coupling partners or substrates bearing functional groups that are incompatible with the basic reaction conditions. Protodeboronation, the cleavage of the C-B bond by a proton source, can also be a competing side reaction, particularly under harsh conditions or with extended reaction times.

Contributions to Buchwald-Hartwig C-N and C-O Bond Formation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. google.com While the primary role of this compound is in Suzuki-type couplings, the broader context of palladium-catalyzed C-N bond formation is relevant to the synthesis of related structures. The synthesis of complex amines, including those containing pyridyl moieties, often relies on Buchwald-Hartwig chemistry. researchgate.netnih.gov

The direct involvement of a boronic acid in a Buchwald-Hartwig C-N or C-O coupling is not its typical reactive pathway. However, a molecule synthesized using this compound via a Suzuki coupling could subsequently be a substrate for a Buchwald-Hartwig reaction. For example, if this boronic acid is coupled with a dihaloarene, the remaining halide could undergo a C-N or C-O coupling.

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective.

Other Palladium-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings could potentially involve this compound. These include the Heck, Sonogashira, and Stille couplings, although the direct use of a boronic acid is characteristic of the Suzuki reaction. In a broader synthetic strategy, a molecule derived from this boronic acid could participate in these other transformations. For example, a pyridyl-aryl compound synthesized via a Suzuki coupling could have a functional group amenable to a subsequent Heck reaction to introduce a vinyl group.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions offer a valuable alternative to palladium-catalyzed methods, often with different reactivity profiles and substrate scopes.

Applications in Chan-Lam Coupling Processes

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-mediated or -catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, from boronic acids and N-H or O-H containing compounds. researchgate.net This reaction is particularly attractive as it can often be performed under mild conditions, sometimes open to the air. google.com

This compound is a suitable substrate for Chan-Lam couplings. The reaction would involve the coupling of the pyridyl group to an amine, alcohol, or other nucleophile. The general mechanism is thought to involve the formation of a copper-aryl species, which then undergoes ligand exchange with the nucleophile, followed by reductive elimination to form the desired product. researchgate.net

Table 2: Potential Chan-Lam Coupling Reactions with this compound (Note: This table is illustrative of typical Chan-Lam conditions and potential applications.)

| Nucleophile | Copper Source | Solvent | Expected Product |

| Aniline | Cu(OAc)₂ | Methanol | N-(6-(Methylamino)pyridin-3-yl)aniline |

| Phenol | Cu(OTf)₂ | Dichloromethane | 3-Phenoxy-6-(methylamino)pyridine |

| Imidazole | CuI | DMSO | 3-(1H-Imidazol-1-yl)-6-(methylamino)pyridine |

| Amide | Cu(OAc)₂ | Toluene | N-(Aryl)-N-(6-(methylamino)pyridin-3-yl)amide |

The scope of the Chan-Lam reaction is broad, and the presence of the methylamino group on the pyridine ring of the boronic acid is unlikely to hinder the reaction and may even influence the reaction rate due to its electronic effects. This methodology provides a direct route to a variety of substituted pyridines that would be valuable in medicinal chemistry and materials science. ed.ac.uk

Multicomponent Reaction Engagements

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The Petasis reaction, a prominent MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. nih.gov

This compound is a prime candidate for participation in Petasis-type MCRs. For instance, it could react with an amine and an aldehyde (like glyoxylic acid) to form a novel α-amino acid derivative bearing the 6-(methylamino)pyridin-3-yl substituent. The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups.

Another potential MCR application is a one-pot procedure that combines a cross-coupling reaction with another transformation. For example, a Suzuki-Miyaura coupling using this compound could be followed in the same pot by another reaction, such as a cyclization, to rapidly build molecular complexity. While specific examples in the literature detailing the use of this compound in MCRs are scarce, its structural features make it a highly promising substrate for such investigations.

Reactivity at the Pyridine Nitrogen and Methylamino Substituent

The secondary methylamino group in This compound presents a key site for synthetic modification, allowing for the introduction of diverse functionalities. Standard transformations for secondary amines, such as acylation and alkylation, are applicable, though they must be performed under conditions that tolerate the boronic acid moiety.

N-Acylation: The methylamino group can be readily acylated to form amides. A common strategy involves protection with the tert-butoxycarbonyl (Boc) group by reacting the compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The commercial availability of (6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid underscores the viability of this transformation. mdpi.com This protection strategy is crucial in multistep syntheses to prevent unwanted side reactions of the amine, such as its participation in cross-coupling reactions or its interference with other reagents. Deprotection is typically achieved under acidic conditions.

N-Alkylation: The introduction of further alkyl groups onto the methylamino nitrogen to form a tertiary amine is also a feasible synthetic route. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing alkylation at the pyridine nitrogen, specific methods can achieve selective functionalization. One potential strategy involves reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. Another approach could adapt methods developed for the selective mono-N-alkylation of amino alcohols, which utilize a temporary chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) to protect the amine and direct alkylation. chemscene.comnih.gov

The presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic methylamino nitrogen—makes the protonation behavior of This compound an important consideration. In aminopyridines, protonation overwhelmingly occurs at the endocyclic pyridine nitrogen. researchgate.net This preference is due to the greater basicity of the sp²-hybridized ring nitrogen and the fact that its protonation does not disrupt the aromaticity-linked resonance between the amino group and the pyridine ring. Spectroscopic studies on similar aminopyridines confirm that upon addition of acid, the chemical shifts of the protons and carbons adjacent to the ring nitrogen are significantly affected, consistent with it being the primary site of protonation. researchgate.net Therefore, in acidic media, This compound will exist predominantly as the pyridinium (B92312) hydrochloride salt. nih.gov

The same nitrogen atoms, along with the oxygen atoms of the boronic acid, make this compound a versatile ligand in coordination chemistry. Aminopyridines are well-established ligands that typically coordinate to metal centers through the pyridine nitrogen in a monodentate (η¹) fashion. In the case of This compound , this η¹-coordination is the most probable binding mode. However, the potential for more complex binding exists. The exocyclic methylamino group could participate in chelation to form a bidentate ligand, particularly with suitable metal ions. Furthermore, while direct coordination of the boronic acid to a metal is less common, it can participate in binding through "second-sphere" coordination, where the boronic acid's hydroxyl groups form hydrogen bonds with other coordinated ligands, like water molecules, creating extended supramolecular networks.

Non-Catalytic Transformations Involving the Boronic Acid Moiety

The boronic acid group is a versatile functional group that can undergo several transformations without the need for a metal catalyst.

Boronate Ester Formation: One of the most fundamental reactions of boronic acids is their condensation with diols to form cyclic boronate esters. This reaction is typically reversible and proceeds readily upon mixing the boronic acid with a 1,2- or 1,3-diol, such as pinacol (B44631) or ethylene (B1197577) glycol, often with the removal of water to drive the equilibrium. This transformation is frequently used to protect the boronic acid group during other synthetic steps or to modify its solubility and reactivity. nih.gov For This compound , reaction with pinacol would yield 2-(6-(Methylamino)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Oxidative Hydroxylation: Arylboronic acids can be converted to the corresponding phenols through oxidation. A common and mild method for this transformation involves treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂) under basic conditions (e.g., aqueous NaOH). This reaction proceeds via the formation of a hydroperoxyboronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the phenol. Applying this to This compound would produce 5-hydroxy-2-(methylamino)pyridine.

Anhydride Formation (Dimerization/Trimerization): In the solid state and in concentrated non-aqueous solutions, boronic acids can self-condense to form anhydrides. The most common structures are the cyclic trimeric anhydrides known as boroxines. Dimeric structures linked by hydrogen bonds are also observed. This dehydration process is reversible upon the addition of water. This property is an intrinsic characteristic of boronic acids and influences their physical state and solubility.

Table 2: Key Non-Catalytic Transformations

| Transformation | Reagents | Product Type |

|---|---|---|

| Boronate Ester Formation | Pinacol, Ethylene Glycol, etc. | Cyclic Boronate Ester |

| Oxidative Hydroxylation | H₂O₂, NaOH (aq) | Phenol (Pyridinol) |

Applications of 6 Methylamino Pyridin 3 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Architectures

A key application of (6-(Methylamino)pyridin-3-yl)boronic acid is in the synthesis of complex heterocyclic structures. The pyridine (B92270) moiety is a common feature in many biologically active compounds, and this boronic acid provides a direct and efficient means of incorporating a substituted pyridine ring into a larger molecular framework.

One prominent example is its use in the synthesis of pyrimidine-based kinase inhibitors. In this context, the Suzuki-Miyaura coupling reaction is employed to connect the (6-(methylamino)pyridin-3-yl) fragment with a suitably functionalized pyrimidine (B1678525) core. For instance, the reaction of this compound with a chloropyrimidine derivative in the presence of a palladium catalyst and a base affords the corresponding pyridinyl-pyrimidine. This reaction is a crucial step in assembling the core structure of potent kinase inhibitors.

The general scheme for such a transformation involves the reaction of the boronic acid with a halogenated heterocycle, as depicted in the following reaction:

Scheme 1: General Suzuki-Miyaura coupling of this compound with a heterocyclic halide.

This methodology allows for the creation of a diverse range of bi-heterocyclic systems, where the properties of the final molecule can be fine-tuned by modifying the substituents on either the pyridine or the coupled heterocycle.

Elaboration into Advanced Pharmaceutical Intermediates

The pyridinyl-pyrimidine scaffolds constructed using this compound serve as advanced intermediates in the synthesis of targeted therapeutics, particularly in the field of oncology. These intermediates undergo further chemical modifications to produce the final active pharmaceutical ingredients (APIs).

Following the initial Suzuki-Miyaura coupling, the resulting pyridinyl-pyrimidine intermediate can be subjected to a series of subsequent reactions to introduce additional functional groups necessary for biological activity. For example, further functionalization at other positions on the pyrimidine or pyridine rings can be carried out to enhance binding affinity to the target protein, improve pharmacokinetic properties, or reduce off-target effects.

| Intermediate | Coupling Partner | Product Class | Therapeutic Target |

| This compound | 2-Chloro-4-aminopyrimidine derivatives | Pyridinyl-aminopyrimidines | Protein Kinases |

Role in the Synthesis of Agrochemicals and Specialty Chemicals

While the primary documented applications of this compound are in the pharmaceutical sector, the structural motifs it helps create are also of interest in the agrochemical industry. Pyridine-containing compounds are a well-established class of herbicides, insecticides, and fungicides. The ability to readily synthesize substituted pyridines through methods like the Suzuki-Miyaura coupling makes this boronic acid a potentially valuable tool for the discovery and development of new agrochemicals. However, specific examples of its use in the synthesis of commercialized or late-stage development agrochemicals are not extensively reported in publicly available literature.

The versatility of the Suzuki-Miyaura coupling allows for the combination of the (6-(methylamino)pyridin-3-yl) moiety with a wide array of other cyclic and acyclic structures, which could lead to the identification of novel compounds with desirable pesticidal or herbicidal activities. The development of new crop protection agents is an ongoing process, and building blocks like this boronic acid could play a role in the exploration of new chemical space for agricultural applications.

Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis

The robust and versatile nature of the Suzuki-Miyaura coupling makes this compound an ideal reagent for use in combinatorial chemistry and high-throughput synthesis. These techniques are employed to rapidly generate large libraries of related compounds, which can then be screened for biological activity against a variety of targets.

By reacting this compound with a diverse set of halogenated coupling partners in a parallel or automated fashion, a library of compounds with a common pyridinyl core but varied peripheral substituents can be efficiently assembled. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular compound class. While the principle is well-established, specific, large-scale combinatorial libraries explicitly incorporating this compound are not widely detailed in peer-reviewed journals, as such libraries are often proprietary to the organizations that create them for drug discovery programs. The utility of this building block in generating chemical diversity for screening purposes is, however, a logical extension of its demonstrated reactivity in targeted synthesis.

| Library Synthesis Approach | Reagent 1 | Reagent 2 (Diverse Set) | Resulting Library |

| Parallel Suzuki-Miyaura Coupling | This compound | Various Aryl/Heteroaryl Halides | Library of diverse biaryl and heteroaryl pyridines |

Role in Medicinal Chemistry and Drug Discovery Research

As a Privileged Scaffold for Bioactive Compounds

The aminopyridine boronic acid motif is considered a privileged scaffold in drug discovery. This designation is due to its ability to serve as a core structural framework for designing ligands that can interact with a variety of biological targets with high affinity and specificity. Pyridine (B92270) itself is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its inclusion in a molecule can enhance water solubility and provide a key interaction point with biological macromolecules. researchgate.net

The boronic acid group is a unique functional group that is generally stable and has low toxicity. mdpi.com It is known for its ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and some amino acid side chains, and to interact with active site serine residues in enzymes. nih.gov This reactivity has been famously exploited in drugs like bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.com

The combination of the pyridine ring, the reactive boronic acid, and a modifiable amino group makes the (6-(Methylamino)pyridin-3-yl)boronic acid scaffold a versatile starting point for creating diverse libraries of compounds. Derivatives of this compound are used as intermediates in the synthesis of FDA-approved drugs, particularly those targeting tyrosine kinases.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies Enabled by the Pyridine Boronic Acid Fragment

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing lead compounds in drug discovery. The pyridine boronic acid fragment allows for systematic modifications to probe and enhance biological activity and physicochemical properties.

Research has shown that the position of the boronic acid group on the pyridine ring is critical for activity. For instance, in a study of boronic acid derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus, the best results were achieved when the boronic acid was in the para position relative to the substituent at the 6-position. mdpi.comnih.gov The boron atom itself is often essential for activity; its replacement with other groups like carbonyls or hydroxymethyls can lead to a complete loss of biological function. nih.gov Furthermore, esterification of the boronic acid group typically decreases its inhibitory activity. nih.gov

The nature of the substituent at the 6-position of the pyridine ring also heavily influences activity. SAR studies on pyridine derivatives have demonstrated that introducing groups capable of hydrogen bonding, such as amides or amines, can enhance biological effects. nih.govmdpi.com For example, modifications of the amino group (e.g., methylamino, ethylamino, propylamino) allow for fine-tuning of properties like lipophilicity and target engagement. bldpharm.combldpharm.com The table below summarizes key SAR findings for pyridine boronic acid derivatives.

| Structural Modification | Observed Effect on Activity/Property | Example Context | Reference |

|---|---|---|---|

| Position of Boronic Acid | para-position often yields optimal activity. | NorA efflux pump inhibitors. | mdpi.comnih.gov |

| Replacement of Boronic Acid | Substitution with carbonylated or hydroxymethyl analogues can abolish activity. | NorA efflux pump inhibitors. | nih.gov |

| Esterification of Boronic Acid | Leads to a decrease in inhibitory activity. | NorA efflux pump inhibitors. | nih.gov |

| Substituent at C-6 Position | An aryl group at the C-6 position can retain inhibitory activity. | NorA efflux pump inhibitors. | mdpi.comnih.gov |

| Amino/Amide Groups | Presence of N-H groups can enhance antiproliferative activity through hydrogen bonding. | Anticancer pyridine derivatives. | mdpi.com |

Design and Synthesis of Ligands for Specific Biological Targets (e.g., enzyme inhibitors, receptor modulators)

The this compound scaffold is a key starting material for the synthesis of targeted therapies, particularly enzyme inhibitors. The boronic acid moiety is an effective transition-state analogue inhibitor for serine proteases and other hydrolases.

Enzyme Inhibitors:

β-Lactamase Inhibitors: Boronic acid transition state inhibitors (BATSIs) are a promising class of agents designed to combat antibiotic resistance. nih.gov Cyclic boronic acids, such as vaborbactam, have been successfully developed as β-lactamase inhibitors, which protect β-lactam antibiotics from degradation by bacterial enzymes. mdpi.com The design principles involve creating a boronic acid derivative that mimics the tetrahedral intermediate formed during substrate hydrolysis by the β-lactamase enzyme. nih.gov

Proteasome Inhibitors: The success of bortezomib, a dipeptidyl boronic acid, has spurred the development of other boronic acid-based proteasome inhibitors for cancer treatment. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have guided the synthesis of new dipeptide boronic acids with improved potency. nih.gov

Kinase Inhibitors: The aminopyridine core is prevalent in many kinase inhibitors. The this compound fragment can be incorporated into larger molecules that target the ATP-binding site of kinases. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors, where the synthesis involved coupling a quinazoline (B50416) intermediate with an aminopyridine boronic acid ester. mdpi.com

The synthesis of these complex ligands frequently employs the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov In this reaction, the boronic acid (or its ester derivative) is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This method is highly versatile and allows for the modular construction of complex drug candidates from fragments like this compound. researchgate.netorgsyn.org

Strategies for Prodrug Development and Bioconjugation Leveraging the Amino-Pyridyl Boronic Acid Motif

The functional groups of this compound—the secondary amine and the boronic acid—offer opportunities for prodrug design and bioconjugation.

Prodrug Development: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This strategy is used to overcome issues like poor solubility, low bioavailability, or rapid metabolism. nih.govacs.org The amino group of the aminopyridine scaffold can be temporarily masked to create a prodrug. mdpi.com For instance, converting the amine into a carbamate (B1207046) or an amide can increase lipophilicity, potentially improving membrane penetration. These masking groups are designed to be cleaved by enzymes (like esterases or amidases) or through chemical hydrolysis under physiological conditions to release the active amino-drug. mdpi.com The use of amino acids as promoieties is a common strategy to hijack nutrient transporters for improved drug delivery. nih.gov

Bioconjugation: Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule such as a peptide or protein. Boronic acids are valuable tools in this field. bohrium.com The boronic acid moiety can be used for selective coupling reactions. For example, under specific catalytic conditions (e.g., using copper or nickel salts), arylboronic acids can react with specific amino acid residues on proteins, such as cysteine or the N-terminus, to form stable conjugates. bohrium.comrice.edu This allows for the creation of complex bioconjugates, such as antibody-drug conjugates or multifunctional probes. By using boronic acids with different reactivity profiles, sequential coupling reactions can be performed to build sophisticated biomolecular structures. bohrium.com The aminopyridine portion of the molecule can be used to attach other functionalities or to influence the properties of the final conjugate.

Advanced Research Perspectives and Computational Studies

Theoretical Investigations of Electronic Structure and Reactivity Mechanisms

The compound (6-(Methylamino)pyridin-3-yl)boronic acid presents a fascinating case for theoretical investigation due to the interplay of its distinct electronic features. The molecule combines a π-deficient pyridine (B92270) ring with an electron-donating methylamino group and an electrophilic boronic acid moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting reactivity. researchgate.net

Theoretical studies on related functionalized pyridylboronic acids reveal that the distribution of electron density is highly influential. researchgate.netrsc.org The nitrogen atom in the pyridine ring acts as an electron sink, while the methylamino group at the 6-position serves as an electron-donating group, pushing electron density into the ring. This electronic push-pull effect modulates the properties of the boronic acid at the 3-position. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity.

The boronic acid group itself is a Lewis acid due to the vacant p-orbital on the boron atom, making it susceptible to nucleophilic attack. rsc.org The reactivity of the boronic acid is pH-dependent; in the presence of a base, it can form a more nucleophilic tetrahedral boronate species ([R-B(OH)₃]⁻), which is a key intermediate in many cross-coupling reactions. organic-chemistry.orgresearchgate.net Conversely, the pyridine nitrogen can be protonated under acidic conditions, which significantly alters the electronic landscape of the entire molecule. ljmu.ac.uked.ac.uk Computational studies can model these different protonation and speciation states to predict their relative stabilities and reactivities under various pH conditions. ed.ac.ukacs.org Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study charge distribution and intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformation and stability. researchgate.net

| Parameter | Description | Theoretical Implication for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influenced by the electron-donating methylamino group, affecting its role in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Primarily located around the boronic acid and pyridine ring, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity, relevant for its participation in catalytic cycles. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. | Shows negative potential around the pyridine nitrogen and boronic acid oxygens, and positive potential near the boron atom. |

| NBO Charges | Calculates the charge localized on each atom. | Quantifies the electron-donating effect of the methylamino group and the electrophilic nature of the boron atom. |

Chemoinformatics and Ligand Design Approaches Utilizing Boronic Acid Scaffolds

Chemoinformatics provides a powerful computational framework for drug discovery and ligand design, leveraging large datasets of chemical information to predict properties and activities. mdpi.commdpi.com The this compound scaffold is a valuable starting point for such in silico approaches due to its unique combination of hydrogen bond donors/acceptors, aromatic features, and a reactive boronic acid handle capable of forming reversible covalent bonds with biological targets. rsc.orgboronmolecular.com

Ligand-based drug design often begins with a known active scaffold. Using chemoinformatics tools, vast virtual libraries of derivatives of this compound can be generated by systematically modifying substituents. These virtual compounds can then be screened for desirable properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features (descriptors) with biological activity. nih.gov These descriptors can range from simple physicochemical properties to complex 3D structural and electronic parameters. mdpi.com

Pharmacophore modeling is another key technique where the essential 3D arrangement of functional groups required for binding to a specific biological target is identified. nih.gov The scaffold of this compound contains several key pharmacophoric features: a hydrogen bond acceptor (pyridine N), a hydrogen bond donor (methylamino N-H), an aromatic ring, and the boronic acid group, which can act as a covalent warhead or a hydrogen-bonding partner. These features make it a promising scaffold for designing inhibitors for enzymes like proteases or kinases, where the boronic acid can interact with active site residues like serine or threonine. nih.govrsc.org

Modern chemoinformatics also heavily focuses on predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out compounds that are likely to fail in later stages of drug development. nih.govresearchgate.net

| Property/Descriptor | Predicted Value/Type | Relevance in Chemoinformatics and Ligand Design |

| Molecular Weight | 151.96 g/mol chemsrc.com | Adherence to Lipinski's Rule of Five for drug-likeness. |

| LogP | 0.44 chemsrc.com | Measures lipophilicity, affecting solubility, absorption, and distribution. |

| Hydrogen Bond Donors | 2 (from -B(OH)₂ and -NH) | Important for molecular recognition and binding to protein targets. |

| Hydrogen Bond Acceptors | 4 (from -B(OH)₂ and pyridine N) | Crucial for specific interactions within a protein's binding pocket. |

| Polar Surface Area (PSA) | 65.38 Ų chemsrc.com | Predicts cell permeability and oral bioavailability. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy. |

| Predicted CCS ([M+H]⁺) | 129.0 Ų uni.lu | The Collision Cross Section is an important parameter in ion mobility-mass spectrometry, aiding in structural characterization. |

Note: Values are sourced from publicly available databases and may be computationally predicted. chemsrc.comuni.lu

Emerging Synthetic Methodologies and Future Directions in Boronic Acid Chemistry

The field of boronic acid chemistry is continuously evolving, with new synthetic methods and applications being developed. While traditional methods for synthesizing aryl boronic acids exist, recent research has focused on developing more efficient, versatile, and sustainable routes. Palladium-catalyzed C-H borylation and the Miyaura borylation reaction, which uses a diboron (B99234) reagent to convert aryl halides or triflates directly into boronic esters, are now standard methods for accessing complex heteroaryl boronic acids like this compound. nih.govrsc.orgnih.gov An emerging frontier is the development of transition-metal-free borylation and functionalization reactions, which offer advantages in terms of cost and reduced metal contamination in the final products. nih.gov

Looking forward, the unique properties of boronic acids are being harnessed for applications beyond their traditional role in cross-coupling reactions. Key future directions include:

Dynamic Covalent Chemistry: Boronic acids form reversible covalent bonds with diols, a property being exploited to create "smart" materials, such as self-healing polymers and stimuli-responsive hydrogels. rsc.orgresearchgate.net This reversibility is also central to the design of dynamic combinatorial libraries for drug discovery. researchgate.net

Chemical Biology and Sensing: The ability of boronic acids to bind selectively and reversibly with saccharides makes them ideal for developing sensors to detect glucose and other biologically important sugars. boronmolecular.com They are also being incorporated into probes for molecular imaging and as tools for protein recognition and purification. mdpi.com

Medicinal Chemistry: While boronic acids are established as proteasome inhibitors for cancer therapy (e.g., Bortezomib), their potential is being explored for a much wider range of therapeutic targets. nih.govnih.gov This includes inhibitors for various enzymes like β-lactamases and histone deacetylases (HDACs), as well as antiviral agents. researchgate.netmdpi.com The this compound scaffold, with its specific electronic and structural features, represents a building block that could be incorporated into novel therapeutic candidates.

Materials Science: Boron-containing compounds are being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs), due to their unique electronic and photophysical properties. oaepublish.com The tunability of the electronic structure of arylboronic acids through substitution makes them attractive for creating materials with tailored optical and electronic characteristics.

The continued development of both computational and synthetic methodologies will undoubtedly expand the toolkit available to chemists, enabling the design and creation of novel boronic acid derivatives with precisely controlled properties for a diverse array of advanced applications. oaepublish.com

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (6-(Methylamino)pyridin-3-yl)boronic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation. A common route involves reacting 6-bromo-5-methylpyridin-3-amine with triisopropyl borate under inert conditions (e.g., nitrogen atmosphere) in tetrahydrofuran (THF). Key factors include temperature control (0–25°C), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis can reduce reaction times by 50% compared to traditional heating . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, with the boronic acid proton resonating at δ 8.1–8.3 ppm in DMSO-d₆. Mass spectrometry (HRMS) provides molecular weight validation (expected [M+H]+: 167.08). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with retention time ~2.5 minutes. FT-IR detects B-O bonds (1350–1310 cm⁻¹) .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic acid reacts with aryl halides (e.g., bromopyridines) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. The methylamino group enhances electron density at the pyridine ring, accelerating transmetalation but requiring careful pH control (pH 9–10) to prevent boronate dimerization. Yields range from 70–85% depending on steric hindrance of the coupling partner .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer : Protecting the methylamino group with tert-butoxycarbonyl (BOC) prevents undesired coordination to palladium catalysts during borylation. Post-synthesis deprotection with HCl in dioxane restores the free amine. Alternatively, using bulky ligands like SPhos reduces protodeboronation, improving yields by 15–20% .

Q. How do electronic effects of the methylamino group influence stability in aqueous solutions?

- Methodological Answer : The electron-donating methylamino group increases boronic acid’s acidity (pKa ~8.5), enhancing solubility in water but promoting hydrolysis. Stability studies in PBS (pH 7.4) show 80% degradation after 24 hours at 25°C. Adding 10% DMSO or lowering the pH to 4–6 stabilizes the compound for >72 hours .

Q. What role does this compound play in reversible enzyme inhibition?

- Methodological Answer : The boronic acid moiety binds to serine hydrolases (e.g., proteases) via nucleophilic attack on the active-site serine, forming a tetrahedral adduct. Kinetic assays (e.g., fluorescence quenching) measure inhibition constants (Ki) in the nM range. Competitive inhibition is confirmed via Lineweaver-Burk plots, with IC₅₀ values ~50 nM for trypsin-like enzymes .

Q. How can researchers resolve discrepancies in catalytic efficiency across different coupling reactions?

- Methodological Answer : Contradictions in yields often arise from solvent polarity (e.g., THF vs. DMF) or base strength (K₂CO₃ vs. Cs₂CO₃). Design of experiments (DoE) using a fractional factorial approach identifies optimal conditions. For electron-deficient aryl halides, adding 10 mol% CuI as a co-catalyst increases yields by 25% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。